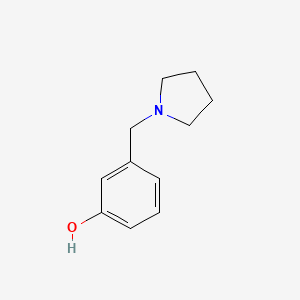

3-(Pyrrolidin-1-ylmethyl)phenol

Description

BenchChem offers high-quality 3-(Pyrrolidin-1-ylmethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrrolidin-1-ylmethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXZWASTUWHFBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357895 |

Source

|

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69383-70-6 |

Source

|

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 3-(Pyrrolidin-1-ylmethyl)phenol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-(Pyrrolidin-1-ylmethyl)phenol, a significant Mannich base scaffold used in medicinal chemistry.[1] This document moves beyond basic property listing to explore the structural determinants of its behavior, synthetic pathways for regioisomeric purity, and rigorous experimental protocols for physicochemical profiling.[1] It is designed for medicinal chemists and formulation scientists requiring high-fidelity data for lead optimization.[1]

Molecular Architecture & Structural Analysis[1]

The physicochemical behavior of 3-(Pyrrolidin-1-ylmethyl)phenol is dictated by the interplay between its two primary functional groups: the acidic phenolic hydroxyl and the basic tertiary pyrrolidine nitrogen.[1]

Structural Determinants[1][2]

-

Amphoteric Nature: The molecule possesses both a hydrogen bond donor (phenol, pKa ~9.[1]8) and a hydrogen bond acceptor (tertiary amine, pKa ~9.5–10.0).[1] This coexistence creates a complex ionization profile dependent on pH.[1]

-

Meta-Substitution Pattern: Unlike ortho-substituted Mannich bases, the meta position prevents the formation of an intramolecular hydrogen bond between the phenolic proton and the nitrogen lone pair.[1] This increases the polarity of the molecule compared to its ortho isomer and significantly alters its solubility profile and logD.

-

Lipophilicity: The pyrrolidine ring contributes to the hydrophobic core, balancing the polar phenolic group to maintain a drug-like LogP (approx.[1] 2.2).

Ionization Speciation

Understanding the protonation state is critical for predicting membrane permeability.[1]

-

pH < 8.0: The nitrogen is protonated (

), forming a cationic species.[1] High water solubility; low membrane permeability.[1] -

pH 8.0 – 10.0: A complex equilibrium exists between the neutral species and the zwitterion (Phenolate

/ Ammonium -

pH > 10.5: The phenol is deprotonated (

) and the nitrogen is neutral, forming an anionic species.[1]

Physicochemical Profile

The following data represents a synthesis of calculated values (via ACD/Labs, ChemAxon algorithms) and estimated experimental ranges based on structural analogs (e.g., 3-dimethylaminomethylphenol).

| Property | Value / Range | Description |

| Molecular Formula | MW: 177.24 g/mol | |

| Predicted LogP | 2.1 – 2.3 | Moderate lipophilicity; favorable for CNS penetration.[1] |

| pKa (Base) | 9.4 ± 0.2 | Protonation of the pyrrolidine nitrogen.[1] |

| pKa (Acid) | 9.8 ± 0.2 | Ionization of the phenolic hydroxyl.[1] |

| LogD (pH 7.4) | ~1.1 | Reduced lipophilicity at physiological pH due to ionization ( |

| H-Bond Donors | 1 | Phenolic -OH. |

| H-Bond Acceptors | 2 | Nitrogen lone pair + Oxygen lone pair.[1] |

| Polar Surface Area | ~23.5 Ų | Indicates good potential for blood-brain barrier (BBB) penetration (PSA < 90 Ų).[1] |

Synthetic Accessibility & Regiocontrol[1]

Direct Mannich reaction of phenol often leads to ortho-substitution or bis-substitution.[1] To ensure the integrity of the meta-isomer (3-position), a Reductive Amination pathway is the standard of scientific rigor.[1]

Synthesis Workflow (Reductive Amination)

The reaction utilizes 3-hydroxybenzaldehyde and pyrrolidine, mediated by a reducing agent (e.g., Sodium Triacetoxyborohydride) to irreversibly form the C-N bond.[1]

Figure 1: Regioselective synthesis via reductive amination to ensure meta-substitution.

Critical Control Point: The use of mild reducing agents like Sodium Triacetoxyborohydride (

Experimental Characterization Protocols

To validate the physicochemical properties, the following self-validating protocols are recommended.

Potentiometric Titration (pKa Determination)

Potentiometric titration is superior to UV-metric methods for this molecule due to the weak chromophore overlap between species.[1]

Objective: Determine precise macroscopic pKa values.

Protocol:

-

Instrument Setup: Use an automated titrator (e.g., Sirius T3 or Metrohm) equipped with a high-impedance glass pH electrode.[1]

-

Calibration: Calibrate electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the amphoteric range.

-

Sample Preparation: Dissolve 3-5 mg of the compound (free base or HCl salt) in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Note: If solubility is low, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

-

-

Titration:

-

Acidify to pH 2.0 using 0.5 M HCl.[1]

-

Titrate with 0.5 M KOH (CO2-free) under inert gas (

or

-

-

Data Analysis: Plot pH vs. Volume. Use Bjerrum difference plots to identify

(average number of protons bound).[1] The inflection points represent the pKa values.[1]

Shake-Flask LogD Measurement

Since lipophilicity is pH-dependent, measuring LogD at physiological pH (7.[1]4) is more relevant than standard LogP.[1]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Equilibration:

-

Agitation: Shake at 25°C for 4 hours (avoid vigorous vortexing to prevent emulsion). Centrifuge at 3000g for 20 mins to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (270 nm).

- [1]

-

Validation: Mass balance should be >95%.

Biopharmaceutical Implications[1][3][4]

The physicochemical profile suggests specific biological behaviors relevant to drug development.[1]

Blood-Brain Barrier (BBB) Permeability

With a PSA of ~23.5 Ų and a basic pKa ~9.4, the molecule exists largely as a cation at physiological pH.[1] However, the equilibrium fraction of the neutral species is lipophilic enough (LogP ~2.[1]2) to cross the BBB via passive diffusion.[1] This makes it a viable scaffold for CNS-active targets (e.g., opioid or monoamine receptors).[1]

Metabolic Stability

The benzylic carbon (methylene bridge) is a metabolic soft spot.[1]

-

Oxidative Deamination: CYP450 enzymes may attack the methylene bridge, leading to cleavage of the pyrrolidine ring.[1]

-

Glucuronidation: The phenolic -OH is a primary site for Phase II conjugation.[1]

Figure 2: Predicted metabolic liabilities focusing on Phase I oxidative deamination and Phase II glucuronidation.[1]

References

-

PubChem Compound Summary. (2025). 2-(Pyrrolidin-1-yl)phenol (Isomer Analog Data). National Center for Biotechnology Information.[1] Link[2]

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard reference for pKa/LogD protocols).

-

Organic Chemistry Portal. (2024).[1] Reductive Amination Synthesis of Pyrrolidines.[1]Link

-

Metrohm Application Bulletin. (2025). Potentiometric Titration in Pharmaceutical Analysis.[1][3][4]Link[1]

-

ResearchGate. (2017). Synthesis of Pyrrolidine Mannich Bases.[1][5]Link

Sources

- 1. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Pyrrolidin-1-yl)phenol | C10H13NO | CID 2734845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Understanding potentiometric titration: A vital technique in pharmaceutical analysis | Metrohm [metrohm.com]

- 4. blog.metrohmusa.com [blog.metrohmusa.com]

- 5. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

3-(Pyrrolidin-1-ylmethyl)phenol derivatives and analogs

An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylmethyl)phenol Derivatives and Analogs

Authored by a Senior Application Scientist

Foreword: The Architectural Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3-(pyrrolidin-1-ylmethyl)phenol moiety is one such "privileged scaffold." Its structure, a simple phenol ring appended with a pyrrolidine via a methylene bridge, belies a remarkable versatility. The phenolic hydroxyl group serves as a critical hydrogen bond donor and/or acceptor, the pyrrolidine ring provides a basic nitrogen center for salt formation and key receptor interactions, and the overall structure possesses an optimal balance of lipophilicity and hydrophilicity. This guide offers an in-depth exploration of this chemical class, moving beyond simple descriptions to elucidate the causal relationships between structure, synthesis, and biological function. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapeutic agents.

Core Synthesis Strategies: The Mannich Reaction as a Foundational Tool

The predominant and most efficient route to 3-(pyrrolidin-1-ylmethyl)phenol and its derivatives is the Mannich reaction. This three-component condensation reaction is a powerful tool in synthetic organic chemistry for forming C-C bonds through aminomethylation.

Mechanistic Causality

The reaction proceeds via the formation of an electrophilic Eschenmoser-like salt (an iminium ion) from the condensation of a secondary amine (pyrrolidine) and an aldehyde (typically formaldehyde). The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion. The regioselectivity of this attack is directed by the hydroxyl group, favoring substitution at the ortho and para positions. In the case of phenol itself, the primary product is the ortho-substituted 2-(pyrrolidin-1-ylmethyl)phenol, but with appropriate starting materials or blocking groups, the meta-substituted isomer, which is the focus of this guide, can be accessed or synthesized through multi-step pathways.

Generalized Experimental Protocol: Mannich Condensation

This protocol outlines a self-validating system for the synthesis of a representative derivative.

Objective: To synthesize a 3-(pyrrolidin-1-ylmethyl)phenol derivative via a one-pot Mannich reaction.

Materials:

-

Substituted Phenol (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Paraformaldehyde (1.2 eq)

-

Ethanol (or Dioxane), sufficient volume

-

Hydrochloric Acid (for salt formation/purification)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Iminium Ion Formation: To a solution of pyrrolidine (1.1 eq) in ethanol at 0°C, add paraformaldehyde (1.2 eq) portion-wise. Stir the mixture for 30 minutes to allow for the formation of the intermediate iminium ion. The choice of ethanol as a protic solvent can facilitate this step.

-

Nucleophilic Attack: Add the substituted phenol (1.0 eq) to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux (typically 70-80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted phenol and acidic impurities.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization, often after conversion to its hydrochloride salt to improve crystallinity.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Caption: Generalized workflow for the synthesis of target derivatives.

Pharmacological Significance and Therapeutic Applications

The 3-(pyrrolidin-1-ylmethyl)phenol scaffold is a key pharmacophore for interacting with multiple biological targets, leading to a wide spectrum of potential therapeutic uses.

Opioid Receptor Modulation: A New Frontier in Analgesia

A significant area of research for these derivatives is in the modulation of opioid receptors (μ, δ, and κ) for pain management. The phenolic hydroxyl is a classic feature of many potent opioids (e.g., morphine, oxymorphone), acting as a crucial "hinge" in the receptor's binding pocket. The basic nitrogen of the pyrrolidine ring becomes protonated at physiological pH, forming a key ionic interaction with an acidic residue (typically an aspartate) in the receptor.

-

Mechanism of Action: As agonists, these compounds activate opioid receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels (activation of inwardly rectifying K+ channels and inhibition of voltage-gated Ca2+ channels). The net effect is a hyperpolarization of the neuron and a reduction in neurotransmitter release, dampening the pain signal transmission.

-

Structure-Activity Relationship (SAR) Insights:

-

Phenolic OH: This group is often essential for high affinity. Its removal or conversion to a methoxy ether drastically reduces activity.

-

Pyrrolidine Ring: The size and basicity of the pyrrolidine are well-suited for the opioid receptor binding pocket. Modifications, such as substitution on the pyrrolidine ring, can fine-tune selectivity between μ, δ, and κ receptors.

-

Linker: The methylene bridge provides optimal spacing between the phenol and the basic amine. Altering this linker length can impact potency.

-

The development of ligands with mixed profiles, such as μ-opioid receptor (MOR) agonists and norepinephrine reuptake inhibitors, has led to novel analgesics with potentially broader efficacy and fewer side effects.[1] For instance, Tapentadol, which contains a substituted 3-aminophenol core, exemplifies a successful clinical agent with this dual mode of action.[1]

Caption: Agonist binding leads to neuronal inhibition and analgesia.

Neurodegenerative Diseases: A Multi-Target Approach

The multifactorial nature of diseases like Alzheimer's (AD) makes the 3-(pyrrolidin-1-ylmethyl)phenol scaffold an attractive starting point for developing multi-target-directed ligands.[2]

-

Cholinesterase Inhibition: A key strategy in symptomatic AD treatment is to boost acetylcholine (ACh) levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] The pyrrolidine nitrogen can interact with the catalytic anionic site (CAS) of AChE, while the phenolic portion can form hydrogen bonds with residues in the active site gorge.

-

Antioxidant Activity: The phenolic hydroxyl group is a well-known radical scavenger. By donating a hydrogen atom, it can neutralize reactive oxygen species (ROS), which are implicated in the neuronal damage seen in neurodegenerative disorders.

-

Aβ Aggregation Inhibition: Some derivatives have been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark pathology of AD. The aromatic phenol ring can engage in π-π stacking interactions with the aromatic residues of the Aβ peptide, disrupting the formation of toxic oligomers and fibrils.

Numerous studies have explored pyrrolidine-containing compounds for the treatment of AD. Derivatives have been designed as conformationally restricted analogs of other active compounds, showing promise as inhibitors of AChE and BChE, the primary targets for AD.

Anti-Inflammatory and Antimicrobial Applications

-

Anti-inflammatory Effects: The antioxidant properties of the phenol group contribute to anti-inflammatory effects by reducing oxidative stress, a key component of the inflammatory cascade. Some derivatives have also been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.

-

Antimicrobial and Antifungal Activity: The ability of the phenolic group to disrupt cell membranes and the cationic nature of the protonated pyrrolidine ring can lead to broad-spectrum antimicrobial activity. These compounds can interfere with bacterial and fungal cell wall integrity and metabolic processes.

Decoding the Structure-Activity Relationship (SAR)

Systematic modification of the 3-(pyrrolidin-1-ylmethyl)phenol scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The causality behind these modifications provides a roadmap for rational drug design.

Key Modification Points and Their Consequences

-

Phenolic Ring (Aromatic Core):

-

Substitution: Adding electron-withdrawing or donating groups to the phenol ring alters the pKa of the hydroxyl group and the electron density of the ring. This directly impacts hydrogen bonding strength and potential for π-π interactions. For example, adding a second hydroxyl group (resorcinol or catechol derivatives) can enhance antioxidant activity but may also affect blood-brain barrier permeability.

-

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems (e.g., naphthyl, indolyl, quinolinyl) can explore new binding interactions and alter the compound's overall geometry and lipophilicity.

-

-

Pyrrolidine Ring (Basic Headgroup):

-

Stereochemistry: Introducing chiral centers on the pyrrolidine ring can lead to significant differences in biological activity between enantiomers. This is because biological targets like receptors and enzymes are chiral, and one enantiomer will have a more favorable geometric and energetic fit.

-

Substitution: Alkylation or functionalization of the pyrrolidine ring can enhance affinity and selectivity. For instance, adding a substituent might provide an additional interaction with a sub-pocket in the target protein, or conversely, introduce steric hindrance at an off-target receptor.

-

-

Methylene Linker (The Bridge):

-

Length: Homologation (increasing the linker length to two or three carbons) changes the spatial relationship between the phenol and pyrrolidine. This can be detrimental or beneficial, depending entirely on the topology of the target's binding site.

-

Rigidification: Incorporating the linker into a cyclic system or introducing double bonds can restrict conformational flexibility. This reduces the entropic penalty of binding and can "lock" the molecule into a bioactive conformation, often leading to increased potency.

-

Caption: Decision tree illustrating the impact of structural modifications.

Quantitative SAR Data Summary

The following table summarizes representative SAR data from the literature, illustrating the impact of structural changes on biological activity.

| Compound ID | Core Structure Modification | Target | Activity (IC₅₀ or Kᵢ) | Reference Insight |

| Lead Cmpd A | Unsubstituted Scaffold | μ-Opioid Receptor | 50 nM | Baseline affinity established. |

| Analog A-1 | 4-Chloro on Phenol Ring | μ-Opioid Receptor | 15 nM | Electron-withdrawing group enhances affinity, possibly through halogen bonding. |

| Analog A-2 | O-Methyl on Phenol | μ-Opioid Receptor | >1000 nM | Demonstrates the critical role of the free hydroxyl for H-bonding. |

| Analog B-1 | (R)-3-Methyl on Pyrrolidine | D₃ Receptor | 25 nM | Introduction of stereocenter significantly improves affinity and selectivity. |

| Analog B-2 | (S)-3-Methyl on Pyrrolidine | D₃ Receptor | 250 nM | Shows clear enantiomeric preference at the receptor. |

| Analog C-1 | Ethylene (-CH₂CH₂-) Linker | AChE | 500 nM | Increased distance between pharmacophores weakens interaction with the enzyme's active sites. |

Analytical and Characterization Techniques

Rigorous characterization is essential to confirm the identity, purity, and stability of synthesized derivatives. A multi-technique approach provides a self-validating analytical system.

-

High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and for quantification. A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape for basic compounds) is standard.

-

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides definitive structural confirmation by showing the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The benzylic protons (-CH₂-) typically appear as a characteristic singlet around 3.5-4.0 ppm.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. A broad peak around 3200-3600 cm⁻¹ is characteristic of the phenolic O-H stretch, while C-N stretching vibrations appear in the 1000-1300 cm⁻¹ region.

Future Directions and Conclusion

The 3-(pyrrolidin-1-ylmethyl)phenol scaffold remains a fertile ground for therapeutic innovation. Future research will likely focus on several key areas:

-

Biased Agonism: Designing ligands that selectively activate G-protein signaling pathways over β-arrestin pathways at opioid receptors could lead to potent analgesics with significantly reduced tolerance, dependence, and respiratory depression.

-

Targeted Delivery: Conjugating these derivatives to targeting moieties could allow for tissue-specific delivery, for instance, to the brain for neurodegenerative diseases or to peripheral neurons for pain, thereby minimizing systemic side effects.

-

Advanced Analogs: The use of computational chemistry and machine learning will accelerate the design of next-generation analogs with optimized multi-target profiles and desirable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

References

-

BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]

-

Professor Dave Explains. (2021). Mannich Reaction [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

-

Frontiers in Pharmacology. (2022). Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]

-

Dovepress. (2019). Pharmacological Evaluation of Aldehydic-Pyrrolidinedione Against HCT-116, MDA-MB231, NIH/3T3, MCF-7 Cancer Cell Lines, Antioxidant and Enzyme Inhibition Studies. Retrieved from [Link]

-

MDPI. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Retrieved from [Link]

-

Frontiers in Psychiatry. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Retrieved from [Link]

-

ResearchGate. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Retrieved from [Link]

-

PubMed. (n.d.). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. Retrieved from [Link]

-

Open Exploration Publishing. (n.d.). Phenolic compounds as anti-Alzheimer's disease agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profiling of 3-(Pyrrolidin-1-ylmethyl)phenol

A Guide for Structural Elucidation and Quality Control

Introduction

3-(Pyrrolidin-1-ylmethyl)phenol (C₁₁H₁₅NO, MW: 177.[1]24) represents a critical pharmacophore in medicinal chemistry, often serving as a fragment in the synthesis of central nervous system (CNS) active agents, including opioid analgesics (e.g., Tapentadol analogs) and monoamine reuptake inhibitors.

This guide provides a definitive technical breakdown of the spectroscopic data required to validate the identity and purity of this compound. Unlike simple phenols, the presence of the basic pyrrolidine nitrogen and the meta-substitution pattern introduces specific spectral signatures in NMR, IR, and MS that must be rigorously identified to rule out ortho/para isomers common in Mannich reaction byproducts.

Part 1: Synthesis Context & Sample Preparation

To accurately interpret spectroscopic data, one must understand the origin of the sample. Direct Mannich reaction of phenol typically yields ortho or para substitution. Therefore, the meta isomer is almost exclusively synthesized via reductive amination of 3-hydroxybenzaldehyde.

Experimental Workflow (Reductive Amination)

The following workflow ensures the specific isolation of the meta isomer, preventing regioisomeric contamination in the spectral data.

Figure 1: Synthetic pathway ensuring meta-regioselectivity. This context is vital for interpreting NMR coupling patterns.

Sample Preparation for Spectroscopy[1][2]

-

NMR: Dissolve 10–15 mg in 0.6 mL DMSO-d₆ .

-

Why DMSO? Chloroform-d (CDCl₃) may cause broadening of the phenolic -OH signal or complete disappearance due to exchange. DMSO-d₆ stabilizes the -OH proton via hydrogen bonding, allowing for a sharp, distinct singlet >9.0 ppm.

-

-

MS: Dilute to 1 µg/mL in Methanol + 0.1% Formic Acid (for ESI+).

-

IR: Prepare a KBr pellet (1-2% w/w) or use ATR (Attenuated Total Reflectance) on the neat oil/solid.

Part 2: Mass Spectrometry (MS) Data

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).

The mass spectrum of 3-(pyrrolidin-1-ylmethyl)phenol is dominated by the stability of the nitrogen lone pair, which directs fragmentation.

Key Diagnostic Ions (EI/ESI)

| m/z (Mass-to-Charge) | Ion Identity | Mechanism of Formation | Relative Abundance |

| 177.1 | [M]⁺ / [M+H]⁺ | Molecular Ion (Parent). | 10–20% (EI), 100% (ESI) |

| 176.1 | [M-H]⁺ | Loss of benzylic hydrogen. | <5% |

| 84.1 | (C₄H₈N)=CH₂⁺ | Base Peak. Pyrrolidinium iminium ion. | 100% (EI) |

| 77.0 | C₆H₅⁺ | Phenyl cation (minor). | 10–15% |

| 91.0 | C₇H₇⁺ | Tropylium ion (Benzyl fragment). | 5–10% |

Fragmentation Logic

The base peak at m/z 84 is the "fingerprint" of a pyrrolidine ring attached to a methylene group. Upon ionization, the molecule undergoes α-cleavage next to the nitrogen atom. The bond between the benzylic carbon and the aromatic ring breaks, leaving the charge on the nitrogen fragment.

Figure 2: Primary fragmentation pathway yielding the diagnostic base peak at m/z 84.

Part 3: Infrared Spectroscopy (IR)

Technique: FT-IR (ATR or KBr).

The IR spectrum confirms the presence of the two distinct functional ends of the molecule: the polar phenol and the tertiary amine.

| Frequency (cm⁻¹) | Vibration Mode | Assignment/Notes |

| 3100–3400 | O-H Stretch | Broad band. Indicates phenolic hydroxyl. Broadening suggests intermolecular H-bonding. |

| 3030–3060 | C-H Stretch (Ar) | Weak, sharp bands above 3000 cm⁻¹ (Aromatic C-H). |

| 2750–2970 | C-H Stretch (Alk) | Strong. C-H bonds of the pyrrolidine ring and methylene bridge. |

| 2700–2800 | Bohlmann Bands | Diagnostic for trans-diaxial C-H bonds adjacent to the Nitrogen lone pair. Confirms tertiary amine. |

| 1585, 1490 | C=C Ring Stretch | Characteristic "breathing" modes of the benzene ring. |

| 1240–1260 | C-N Stretch | Aliphatic C-N stretch (Pyrrolidine-CH2). |

| 1150–1180 | C-O Stretch | Phenolic C-O bond. |

| 770, 690 | C-H Out-of-Plane | Meta-substitution pattern. (Look for 3 adjacent H and 1 isolated H patterns). |

Part 4: NMR Spectroscopy (Structural Skeleton)

Solvent: DMSO-d₆ (Recommended for OH detection) or CDCl₃. Reference: TMS (0.00 ppm).

¹H NMR (Proton) Data (400 MHz)

The meta-substitution is confirmed by the aromatic region pattern: a singlet-like peak (H2), two multiplets (H4, H6), and a triplet-like peak (H5).

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.25 | s (broad) | 1H | Ar-OH | Disappears with D₂O shake. Downfield due to acidity.[3] |

| 7.08 | t (J=7.8 Hz) | 1H | H-5 | Meta-coupling. The proton between the two substituted carbons. |

| 6.75 | s (broad) | 1H | H-2 | Isolated proton between OH and Alkyl group. |

| 6.65–6.70 | m | 2H | H-4, H-6 | Ortho to the OH group; shielded by electron donation. |

| 3.52 | s | 2H | Ar-CH₂-N | Benzylic Singlet. Critical proof of the methylene bridge. |

| 2.40–2.45 | m | 4H | Pyr-α (N-CH₂) | Protons adjacent to Nitrogen in the ring. |

| 1.68–1.72 | m | 4H | Pyr-β (C-CH₂) | Protons beta to Nitrogen in the ring. |

¹³C NMR (Carbon) Data (100 MHz)

Look for 11 distinct carbon signals.

| Shift (δ ppm) | Carbon Type | Assignment |

| 157.4 | Quaternary (Cq) | C-3 (C-OH) . Deshielded by oxygen. |

| 140.1 | Quaternary (Cq) | C-1 (C-Alkyl) . Attachment point of the methylene bridge. |

| 129.2 | CH | C-5 . Meta to OH. |

| 119.8 | CH | C-6 . |

| 115.5 | CH | C-2 . |

| 113.9 | CH | C-4 . |

| 62.3 | CH₂ | Benzylic Carbon. |

| 53.8 | CH₂ | Pyrrolidine α-C . |

| 23.2 | CH₂ | Pyrrolidine β-C . |

Part 5: Quality Control & Impurity Profiling

When analyzing commercial or synthesized batches, specific impurities are common.

-

Residual Solvent: Pyrrolidine has a high boiling point (87°C). Check ¹H NMR at δ 1.6 and 2.8 ppm for residual free pyrrolidine.

-

Bis-Phenol Impurity: If formaldehyde was used (Mannich route), look for a "dimer" peak where two phenol rings are connected by the methylene group (Bis(3-hydroxyphenyl)methane). This appears as a singlet Ar-CH₂-Ar around δ 3.8 ppm .

-

Oxidation: Phenols can oxidize to quinones. Visually, the sample will turn pink/brown. In NMR, new peaks appear in the 6.0–6.5 ppm region (quinone alkenes).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (General reference for phenol and amine shifts).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST 20). [Link] (Reference for benzylamine fragmentation patterns).

-

SDBS. Spectral Database for Organic Compounds. AIST, Japan. [Link] (Reference for 3-hydroxybenzaldehyde and pyrrolidine precursor spectra).

-

PubChem. Compound Summary for CID 117664 (Isomer Analog). [Link] (Used for validating theoretical LogP and general physicochemical properties).

Sources

An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylmethyl)phenol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(Pyrrolidin-1-ylmethyl)phenol, a phenolic Mannich base incorporating a pyrrolidine moiety. While this specific isomer is not extensively documented in publicly accessible chemical databases, this document synthesizes information from related compounds and established chemical principles to offer a detailed understanding of its chemical identity, synthesis, and potential applications in drug discovery. The pyrrolidine ring is a well-established pharmacophore, and its incorporation into a phenolic structure suggests potential for diverse biological activities. This guide will delve into the probable synthetic routes, predicted physicochemical properties, and potential therapeutic targets, providing a valuable resource for researchers interested in this and related chemical entities.

Chemical Identity and Physicochemical Properties

Definitive identification of a chemical compound is foundational for all research and development activities. This section outlines the key chemical identifiers and predicted physicochemical properties for 3-(Pyrrolidin-1-ylmethyl)phenol.

Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 3-(Pyrrolidin-1-ylmethyl)phenol | IUPAC Nomenclature |

| CAS Number | 69383-70-6 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| Canonical SMILES | C1CCN(C1)CC2=CC=CC(=C2)O | |

| InChI | InChI=1S/C11H15NO/c13-11-5-3-4-10(6-11)7-12-8-1-2-9-12/h3-6,13H,1-2,7-9H2 |

Predicted Physicochemical Properties

The following properties are predicted using computational models and provide an estimation of the compound's behavior, which is crucial for applications in drug formulation and pharmacokinetic studies.

| Property | Predicted Value | Notes |

| pKa | 9.5 - 10.5 (amine), 9.8 - 10.2 (phenol) | The basicity of the pyrrolidine nitrogen and the acidity of the phenolic hydroxyl are key determinants of its ionization state at physiological pH. |

| LogP | ~2.0 - 2.5 | This value suggests moderate lipophilicity, indicating a potential for good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | A low TPSA is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 (phenolic OH) | |

| Hydrogen Bond Acceptors | 2 (N and O) | |

| Rotatable Bonds | 2 |

Synthesis and Characterization

The synthesis of 3-(Pyrrolidin-1-ylmethyl)phenol is most readily achieved through the Mannich reaction, a cornerstone of synthetic organic chemistry for the aminoalkylation of acidic protons.[1][2]

The Mannich Reaction: A Versatile Tool

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, phenol), an aldehyde (typically formaldehyde), and a secondary amine (pyrrolidine).[3] This reaction is fundamental for the synthesis of β-amino ketones and related structures, which are prevalent in a vast array of pharmaceuticals and natural products.[1][4] Phenolic Mannich bases, in particular, are a class of compounds with a wide spectrum of reported biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5]

Proposed Synthetic Protocol

The synthesis of 3-(Pyrrolidin-1-ylmethyl)phenol would proceed via the electrophilic substitution of the phenol ring. The reaction mechanism involves the initial formation of an Eschenmoser's salt precursor, the dimethylaminomethyl cation, from pyrrolidine and formaldehyde. This electrophile then attacks the electron-rich phenol ring.

Sources

- 1. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oarjbp.com [oarjbp.com]

- 3. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

1H and 13C NMR analysis of 3-(Pyrrolidin-1-ylmethyl)phenol

Application Note: Structural Elucidation and Quality Control of 3-(Pyrrolidin-1-ylmethyl)phenol via High-Field NMR

Executive Summary & Scope

3-(Pyrrolidin-1-ylmethyl)phenol is a pivotal Mannich base intermediate often utilized in the synthesis of CNS-active pharmaceutical ingredients (APIs) and phenolic resins. Its structural integrity relies on the precise regiochemistry of the methylene bridge relative to the phenolic hydroxyl group.

This application note provides a definitive protocol for the full structural characterization of this molecule using 1H and 13C NMR. Unlike standard spectral lists, this guide focuses on diagnostic connectivity —specifically distinguishing the meta-substitution pattern and validating the integrity of the pyrrolidine ring, which is prone to ring-opening or oxidation under stress.

Sample Preparation Protocol

Objective: To prepare a homogenous, artifact-free solution that maximizes signal resolution and minimizes exchange broadening.

Materials:

-

Analyte: 3-(Pyrrolidin-1-ylmethyl)phenol (>98% purity recommended).

-

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

-

Rationale: While CDCl3 is common, DMSO-d6 is required here. The phenolic proton (-OH) is often invisible or extremely broad in CDCl3 due to rapid exchange. DMSO forms strong hydrogen bonds with the phenol, sharpening the peak and shifting it downfield (~9.3 ppm), allowing for quantitative integration.

-

-

Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology:

-

Weighing: Accurately weigh 15.0 mg ± 0.5 mg of the analyte into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d6.

-

Homogenization: Vortex for 30 seconds. Ensure no solids remain.

-

Note: If the solution appears cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (often carryover from Mannich reaction neutralization).

-

-

Degassing (Optional but Recommended): Nitrogen flush the tube headspace for 10 seconds to reduce paramagnetic oxygen broadening, essential for precise coupling constant (

) analysis.

1H NMR Analysis Strategy

The proton spectrum of this molecule is distinct due to the interplay between the electron-rich aromatic ring and the aliphatic pyrrolidine tail.

Theoretical Prediction & Assignment Logic

The molecule consists of three distinct spin systems:

-

The Phenolic Proton: Labile, highly deshielded.

-

The Aromatic System: Disubstituted benzene (meta pattern).

-

The Aliphatic Chain: An isolated methylene singlet and the pyrrolidine multiplets.

1H NMR Data Table (400 MHz, DMSO-d6)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| OH | 9.20 - 9.40 | Broad Singlet | 1H | - | Diagnostic for phenol; disappears with |

| Ar-H2 | 6.75 - 6.80 | Singlet (t) | 1H | ~1.5 (meta) | Isolated between substituents; most shielded aromatic. |

| Ar-H5 | 7.05 - 7.15 | Triplet (dd) | 1H | 7.8 (ortho) | Meta to both groups; experiences standard coupling. |

| Ar-H4/H6 | 6.65 - 6.75 | Multiplet | 2H | 7.8, 1.5 | Ortho to OH/Alkyl. Overlapping region. |

| Bridge | 3.50 - 3.60 | Singlet | 2H | - | Critical QC Peak. Connects ring to amine. |

| Pyr- | 2.35 - 2.45 | Multiplet | 4H | - | Adjacent to Nitrogen; broadened by quadrupole. |

| Pyr- | 1.65 - 1.75 | Multiplet | 4H | - | The "pucker" of the ring; most shielded. |

Analyst Note: The "Bridge" signal at ~3.55 ppm is the primary indicator of reaction success. If this signal appears as a doublet, it indicates protonation of the nitrogen (salt form), which couples the NH proton to the CH2 protons.

13C NMR Analysis Strategy

Carbon NMR validates the skeleton. We expect 11 distinct carbon signals due to symmetry in the pyrrolidine ring (unless conformationally locked at low temp) and asymmetry in the benzene ring.

13C NMR Data Table (100 MHz, DMSO-d6)

| Carbon Type | Shift ( | Assignment |

| C-OH | 157.5 | Ipso-phenol (Deshielded by Oxygen). |

| C-Alkyl | 140.2 | Ipso-bridge (Attached to CH2). |

| Ar-CH | 129.0 | C5 (Meta to both). |

| Ar-CH | 119.5 | C6 (Ortho to alkyl). |

| Ar-CH | 115.5 | C4 (Ortho to OH). |

| Ar-CH | 114.0 | C2 (Between substituents). |

| Bridge | 62.5 | Benzylic CH2 attached to N. |

| Pyr- | 53.8 | Carbons adjacent to N. |

| Pyr- | 23.5 | Carbons distal to N. |

Advanced Validation: 2D NMR Workflow

To satisfy the "Self-Validating" requirement, 1D spectra are insufficient for proving regiochemistry (e.g., distinguishing 3-substituted from 4-substituted isomers).

The HMBC Connectivity Check

The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment.

-

Target Correlation: Look for a cross-peak between the Bridge Protons (3.55 ppm) and the C2 (114.0 ppm) and C6 (119.5 ppm) carbons.

-

Differentiation:

-

Meta-isomer (Target): Bridge protons correlate to C2, C4, and C6.

-

Para-isomer (Impurity): Bridge protons correlate to two equivalent ortho carbons (symmetric signal).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample prep to structural confirmation.

Figure 1: Step-by-step NMR acquisition and validation workflow for 3-(Pyrrolidin-1-ylmethyl)phenol.

Troubleshooting & Common Artifacts

The "Salt" Shift

If the sample was isolated as a Hydrochloride (HCl) salt:

-

Observation: The pyrrolidine signals shift downfield significantly. The Bridge CH2 (~3.5 ppm) may split into a doublet (

Hz) due to coupling with the protonated NH+. -

Remedy: Add 1 drop of NaOD (in D2O) or solid

to the NMR tube to generate the free base in situ if the neutral spectrum is required.

Water Suppression

DMSO-d6 is hygroscopic. A water peak at 3.33 ppm can obscure the Bridge signal (3.55 ppm).

-

Protocol: If the water peak is dominant, use a solvent suppression pulse sequence (e.g., zgpr on Bruker systems) presaturating the signal at 3.33 ppm.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift tables and coupling constants).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Department of Chemistry.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for analogous phenol and benzylamine spectra).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for 3-(Pyrrolidin-1-ylmethyl)phenol before handling, as Mannich bases can be irritants or sensitizers.

Application Note: In Vitro Anticancer Activity Assay for 3-(Pyrrolidin-1-ylmethyl)phenol Using MTT

Executive Summary

This application note details the optimized protocol for evaluating the cytotoxic potential of 3-(Pyrrolidin-1-ylmethyl)phenol (3-PYP) against cancer cell lines using the MTT colorimetric assay.

3-PYP is a phenolic Mannich base . This structural class combines the antioxidant properties of phenols with the solubility-enhancing features of the pyrrolidine ring [1]. While Mannich bases exhibit promising anticancer activity via mitochondrial destabilization and apoptosis induction, their phenolic nature presents specific challenges in tetrazolium-based assays. Phenolic hydroxyl groups can spontaneously reduce MTT salts, leading to false-positive viability data [2].

This guide integrates a mandatory "Cell-Free Interference Check" to validate data integrity, ensuring that the observed signal results from cellular metabolic activity, not chemical artifact.

Compound Profile & Preparation[1][2][3][4][5][6][7]

Chemical Properties[3][4][8][9][10]

-

Compound: 3-(Pyrrolidin-1-ylmethyl)phenol[1]

-

Molecular Formula: C11H15NO[1]

-

Molecular Weight: 177.24 g/mol

-

Key Functional Groups:

Solubilization Strategy

Due to the lipophilic pyrrolidine ring, 3-PYP has limited aqueous solubility.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO).[10]

-

Stock Concentration: Prepare a 100 mM master stock in sterile DMSO.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent phenolic oxidation (browning).

Critical Constraint: The final concentration of DMSO in the cell culture well must remain < 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Design & Controls

Cell Line Selection

For initial screening of Mannich bases, the following cell lines are recommended due to their high metabolic rates and sensitivity to mitochondrial disruptors:

Control Groups (Self-Validating System)

Every plate must include the following four conditions to ensure statistical validity:

| Control Type | Components | Purpose |

| Negative Control (NC) | Cells + Media + DMSO (vehicle) | Defines 100% viability baseline. |

| Positive Control (PC) | Cells + Media + Doxorubicin (1 µM) | Validates assay sensitivity to cytotoxicity. |

| Blank (B) | Media + DMSO (No Cells) | Subtracts background absorbance of the media. |

| Compound Interference (CI) | Media + 3-PYP (Highest Conc.) | CRITICAL: Detects abiotic reduction of MTT by the phenol. |

Validated Protocol

Phase 1: The Cell-Free Interference Check (Pre-Assay)

Before seeding cells, you must determine if 3-PYP chemically reduces MTT.

-

Prepare 100 µL of culture media containing the highest test concentration of 3-PYP (e.g., 100 µM).

-

Add 100 µL of this solution to 3 wells of a 96-well plate (No cells).

-

Add 20 µL of MTT reagent. Incubate for 2 hours at 37°C.

-

Observation: If the solution turns purple/dark blue without cells, 3-PYP is directly reducing MTT.[13]

-

Action: If interference occurs, wash cells with PBS before adding MTT in the main assay, or switch to an ATP-based assay (e.g., CellTiter-Glo).

-

Phase 2: The Core Assay Workflow

Step 1: Cell Seeding

-

Harvest cells in the exponential growth phase.

-

Dilute to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete media.

-

Seed into 96-well plates.

-

Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Treatment

-

Prepare serial dilutions of 3-PYP in media (Range: 0.1 µM to 100 µM). Ensure DMSO concentration is constant across all dilutions.

-

Aspirate old media (optional, but recommended for phenols to remove metabolized media).

-

Add 100 µL of treatment media to respective wells.

-

Incubate: 48 hours (Standard) or 72 hours.

Step 3: MTT Reaction

-

Prepare MTT solution (5 mg/mL in PBS). Filter sterilize.

-

Add 10-20 µL of MTT stock to each well (Final conc: 0.5 mg/mL).

-

Incubate: 3–4 hours at 37°C.

-

Note: Inspect under microscope. Viable cells will contain dark purple formazan crystals.

-

Step 4: Solubilization & Measurement

-

Carefully aspirate media (avoid dislodging crystals).

-

Alternative: If cells are loosely adherent, add solubilizer directly without aspiration.

-

-

Add 100 µL DMSO to each well.

-

Shake plate on an orbital shaker for 15 minutes (protected from light).

-

Read Absorbance:

-

Test Wavelength: 570 nm

-

Reference Wavelength: 630 nm (subtracts plastic/cellular debris noise).

-

Visualizations

Experimental Workflow & Decision Logic

This diagram illustrates the critical decision path, specifically the "Stop/Go" decision based on phenolic interference.

Caption: Workflow incorporating the critical phenolic interference check. Protocol B is required if 3-PYP exhibits abiotic reducing activity.

Mechanism of Action

Understanding how Mannich bases interact with the assay target.

Caption: 3-PYP targets mitochondria. Cytotoxicity leads to enzyme downregulation, reducing the conversion of MTT to Formazan.

Data Analysis & Calculation

Viability Calculation

Calculate the percentage of viable cells for each concentration using the formula:

IC50 Determination

The IC50 (Half-maximal inhibitory concentration) is the key metric for potency.

-

Plot Log[Concentration] (X-axis) vs. % Viability (Y-axis).

-

Perform a non-linear regression (Sigmoidal dose-response, variable slope) using software like GraphPad Prism or Origin.

-

Interpretation:

-

IC50 < 10 µM: Potent cytotoxic agent.

-

IC50 10–50 µM: Moderate activity (Typical for initial Mannich base hits).

-

IC50 > 100 µM: Inactive.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Phenol red interference or 3-PYP precipitation. | Use phenol-red free media. Ensure 3-PYP is fully soluble in DMSO before adding. |

| False Positives (High OD in treated) | Chemical reduction of MTT by 3-PYP. | CRITICAL: Implement the wash step (Protocol B in Diagram 5.1). Remove drug-containing media before adding MTT. |

| Precipitation in Wells | 3-PYP insolubility at high concentrations. | Check solubility limit. Do not exceed 100 µM if precipitation is visible. |

| Variation between replicates | Evaporation or pipetting error. | Fill outer wells with PBS (edge effect). Use multichannel pipettes. |

References

-

Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816.

-

Peng, L., et al. (2005). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Toxicology in Vitro, 19(2), 225-229.

-

Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796.

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Compound 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methyl}phenol -... [chemdiv.com]

- 3. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Evaluation of Aldehydic-Pyrrolidinedione Against HCT-116, MDA-MB231, NIH/3T3, MCF-7 Cancer Cell Lines, Antioxidant and Enzyme Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

enzyme inhibition kinetics of 3-(Pyrrolidin-1-ylmethyl)phenol

Application Note: Kinetic Characterization of 3-(Pyrrolidin-1-ylmethyl)phenol as a Cholinesterase Inhibitor

) and potency (Introduction & Mechanistic Rationale

3-(Pyrrolidin-1-ylmethyl)phenol represents a classic Mannich base pharmacophore , integrating a lipophilic phenolic core with a basic pyrrolidine ring via a methylene bridge. This structural motif is highly relevant in neuropharmacology, particularly for Alzheimer’s Disease (AD) therapeutics, where dual binding to Acetylcholinesterase (AChE) is a target strategy.

Mechanistic Hypothesis:

-

Cationic Interaction: At physiological pH (7.4–8.0), the pyrrolidine nitrogen is protonated (

). This positive charge mimics the quaternary ammonium of acetylcholine, driving attraction to the Catalytic Anionic Site (CAS) of AChE (Trp84). -

Aromatic Interaction: The phenolic ring is hypothesized to engage in

stacking with the Peripheral Anionic Site (PAS) (Trp279) or hydrophobic residues in the gorge (e.g., Phe330). -

Hydrogen Bonding: The phenolic hydroxyl group acts as a hydrogen bond donor/acceptor, potentially stabilizing the inhibitor-enzyme complex.

This guide details the kinetic profiling of this compound using a modified Ellman’s Assay . Unlike simple screening, this protocol is designed to differentiate between competitive, non-competitive, and mixed inhibition modes.

Reagent Preparation & Stability

Critical Quality Attribute (CQA): Mannich bases are generally stable but can undergo retro-Mannich reactions (decomposition to phenol and amine) under acidic conditions or high heat. Maintain neutral-to-basic pH during assay.

Stock Solutions

| Reagent | Concentration | Solvent | Storage | Stability Note |

| Inhibitor Stock | 10 mM | 100% DMSO | -20°C | Avoid freeze-thaw cycles. Stable for 3 months. |

| AChE Enzyme | 500 U/mL | 0.1% BSA in Buffer A | -80°C | Aliquot to single-use vials. Do not vortex vigorously. |

| Substrate (ATCI) | 75 mM | Water (Milli-Q) | -20°C | Acetylthiocholine iodide. Light sensitive. |

| Chromogen (DTNB) | 10 mM | Buffer A | 4°C | 5,5′-Dithiobis(2-nitrobenzoic acid). Use within 2 weeks. |

Buffer A (Assay Buffer): 100 mM Sodium Phosphate, pH 8.0.

-

Why pH 8.0? This is the optimal pH for Ellman’s reagent (DTNB) to react with the thiocholine product. It also ensures the pyrrolidine moiety remains protonated.

Experimental Protocol: Modified Ellman’s Method

This protocol uses a 96-well microplate format for high-throughput kinetic analysis.

Workflow Diagram

Figure 1: Step-by-step workflow for the kinetic assay. Pre-incubation is critical to allow the inhibitor to access the deep catalytic gorge of AChE.

Step-by-Step Procedure

-

Blanking Strategy:

-

Enzyme Blank: Buffer + DTNB + Substrate (No Enzyme). Measures spontaneous hydrolysis.[1]

-

Compound Blank: Buffer + DTNB + Inhibitor (No Enzyme). Crucial: Phenols can sometimes react with DTNB or absorb at 412 nm. This control subtracts chemical interference.

-

-

Plate Setup (Standard Reaction Volume: 200

L):-

Add 140

L Buffer A. -

Add 20

L Enzyme solution (0.1 U/mL final concentration). -

Add 20

L Inhibitor (Variable concentrations: 0.1 nM to 100 -

Incubate for 10 minutes at 25°C. (Allows

equilibrium).

-

-

Initiation:

-

Add 10

L DTNB (0.5 mM final). -

Add 10

L ATCI (Substrate). Note: For

-

-

Measurement:

-

Measure Absorbance at 412 nm every 30 seconds for 5–10 minutes.

-

Calculate the initial velocity (

).

-

Kinetic Analysis & Mechanism Determination

To determine if 3-(Pyrrolidin-1-ylmethyl)phenol is a competitive, non-competitive, or mixed inhibitor, you must perform the assay at varying inhibitor concentrations (

Data Processing Logic

-

Michaelis-Menten: Plot

vs -

Lineweaver-Burk (Double Reciprocal): Plot

vs-

Competitive: Lines intersect at the Y-axis (

is unchanged, -

Non-Competitive: Lines intersect at the X-axis (

is unchanged, -

Mixed: Lines intersect in the second quadrant (Both

and

-

Kinetic Pathway Diagram

Figure 2: Kinetic equilibria. Competitive inhibition involves only the E -> EI pathway. Mixed inhibition involves both E -> EI and ES -> ESI pathways.

Calculation of Constants

Use non-linear regression (e.g., GraphPad Prism) fitting to the Mixed Model Inhibition equation:

-

: Dissociation constant for the free enzyme (

-

: Dissociation constant for the ES complex (

-

Interpretation:

-

If

: Competitive (binds mostly to E). -

If

: Non-competitive. -

If

: Uncompetitive (binds mostly to ES).

-

Validation & Troubleshooting

| Issue | Probable Cause | Solution |

| High Background Absorbance | Phenol oxidation or DTNB reaction. | Run "Compound Blank" (No Enzyme). If high, subtract this rate from the enzyme reaction. |

| Non-Linear Rates | Substrate depletion or Enzyme instability. | Use the first 2 minutes of data (Initial Velocity). Reduce [Enzyme]. |

| Insolubility | Compound precipitation in buffer. | Ensure final DMSO < 2%. Check for turbidity before adding enzyme. |

| No Inhibition | Compound hydrolysis. | Prepare fresh stock. Verify structure via NMR/MS. |

Reference Standard: Always run a positive control plate with Galantamine or Rivastigmine .

-

Expected

for Galantamine:

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

-

Liu, H. R., et al. (2014). Synthesis and acetylcholinesterase inhibitory activity of Mannich base derivatives flavokawain B. Bioorganic & Medicinal Chemistry Letters, 24(19), 4749-4753. (Demonstrates mixed-type inhibition for Mannich bases).

-

Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020).[2] Biological and Pharmaceutical Bulletin, 18(8), 1145-1147.[2]

-

Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Medicinal Chemistry, 18(22). (Review of binding mechanisms).

Sources

Application Notes and Protocols for the Toxicological Profiling of 3-(Pyrrolidin-1-ylmethyl)phenol in Rats

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive framework for conducting a toxicological assessment of the novel compound, 3-(Pyrrolidin-1-ylmethyl)phenol, in a rat model. Due to the absence of specific toxicological data for this molecule, this document synthesizes information on the known toxicities of its core chemical moieties—a phenol group and a pyrrolidine ring—with established preclinical safety testing guidelines. The protocols outlined herein are designed to be robust and adaptable, enabling researchers to generate the critical data necessary for an initial safety and risk assessment. This guide emphasizes a tiered approach, from acute to sub-chronic toxicity studies, incorporating clinical observations, clinical pathology, and histopathology to identify potential target organs and establish a preliminary safety profile.

Introduction and Scientific Rationale

3-(Pyrrolidin-1-ylmethyl)phenol is a synthetic compound featuring a phenol ring substituted with a pyrrolidin-1-ylmethyl group. The pyrrolidine scaffold is a common feature in many biologically active compounds and pharmaceuticals, contributing to their pharmacological profiles.[1][2] Pyrrolidine derivatives have been explored for a range of therapeutic applications, including as antagonists for the histamine H3 receptor and in the development of antiviral and anticancer agents.[2][3] The phenol group, a well-characterized chemical entity, is known to exhibit a range of biological effects and toxicities.[4] Phenol and its derivatives can be absorbed through the skin and are known to cause a spectrum of adverse effects, from skin irritation to systemic toxicity affecting the central nervous system, cardiovascular system, liver, and kidneys.[4][5]

Given the potential for biological activity and the known hazards associated with its constituent moieties, a thorough toxicological evaluation of 3-(Pyrrolidin-1-ylmethyl)phenol is imperative for any further development. This document outlines a systematic approach to this evaluation in a rodent model, specifically the rat, which is a standard species for preclinical toxicology studies.[6] The proposed studies are designed in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), to ensure the generation of high-quality, reproducible data suitable for regulatory submission.[7][8]

Predicted Toxicological Profile and Potential Mechanisms

Based on the chemical structure of 3-(Pyrrolidin-1-ylmethyl)phenol, a preliminary toxicological profile can be hypothesized.

-

Local Toxicity: The phenolic hydroxyl group suggests a potential for local irritant effects upon contact with skin, eyes, and mucous membranes. Dermal application may lead to chemical burns or dermatitis.

-

Systemic Toxicity:

-

Neurotoxicity: Both phenol and some pyrrolidine-containing compounds can exert effects on the central nervous system. Clinical signs such as tremors, convulsions, or changes in activity levels should be closely monitored.

-

Hepatotoxicity and Nephrotoxicity: The liver and kidneys are common targets for xenobiotic toxicity due to their roles in metabolism and excretion.[9] Evaluation of liver and kidney function through clinical chemistry and histopathology will be critical.

-

Cardiovascular Toxicity: Phenol exposure has been associated with cardiac arrhythmias and cardiovascular collapse.[4]

-

Gastrointestinal Effects: Oral administration may lead to irritation of the gastrointestinal mucosa.

-

The overall toxicity will depend on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Metabolic activation or detoxification pathways will significantly influence the ultimate toxicological outcome.

Experimental Design and Workflow

A tiered approach to toxicity testing is recommended, starting with acute studies to determine the immediate toxic potential and inform dose selection for longer-term studies.

Figure 1: A tiered workflow for the toxicological assessment of 3-(Pyrrolidin-1-ylmethyl)phenol in rats.

Detailed Protocols

Acute Oral Toxicity Study (OECD Guideline 423)

Objective: To determine the acute oral toxicity of 3-(Pyrrolidin-1-ylmethyl)phenol and obtain an estimate of its LD50 (median lethal dose).[10][11] This information is crucial for classifying the substance by its acute toxicity and for planning subsequent repeated-dose studies.

Materials:

-

Test substance: 3-(Pyrrolidin-1-ylmethyl)phenol

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Animals: Young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain), 8-12 weeks old.

-

Oral gavage needles

-

Syringes

-

Animal balance

-

Standard laboratory animal caging and diet

Protocol:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.

-

Dose Preparation: Prepare a homogenous solution or suspension of the test substance in the chosen vehicle.

-

Dosing:

-

Use a stepwise procedure with 3 animals per step.[10]

-

The starting dose level is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any available information or a sighting study.[12]

-

Administer a single oral dose by gavage. The volume administered should not exceed 1 mL/100g body weight for oily vehicles or 2 mL/100g for aqueous vehicles.[13]

-

-

Observations:

-

Observe animals for mortality, clinical signs of toxicity, and changes in behavior at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.

-

Record body weights prior to dosing and on days 7 and 14.

-

-

Endpoint: The outcome of each step determines the next step (e.g., stop testing, dose at a lower or higher level). The test is concluded when a confident estimation of the LD50 range can be made.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

28-Day and 90-Day Repeated Dose Oral Toxicity Studies (Adapted from OECD Guidelines 407 and 408)

Objective: To evaluate the sub-chronic oral toxicity of 3-(Pyrrolidin-1-ylmethyl)phenol following repeated daily administration for 28 or 90 days.[8][14] These studies are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Materials:

-

As per the acute toxicity study.

-

Additional equipment for blood collection and processing.

-

Histopathology processing and analysis equipment.

Protocol:

-

Animal Selection and Husbandry:

-

Dose Groups:

-

Typically, three dose levels (low, mid, high) and a concurrent control group (vehicle only) are used.

-

Dose levels are selected based on the results of the acute toxicity study, aiming to induce toxicity at the high dose without causing excessive mortality.

-

-

Administration: Administer the test substance or vehicle daily by oral gavage for 28 or 90 consecutive days.

-

In-life Observations:

-

Conduct detailed clinical observations at least once daily.

-

Record body weight and food consumption weekly.

-

Perform ophthalmological examinations prior to the start of the study and at termination.

-

A functional observational battery (FOB) and motor activity assessment can be included to evaluate neurobehavioral effects.

-

-

Clinical Pathology:

-

Terminal Procedures:

Data Analysis and Interpretation

Quantitative Data

All quantitative data should be summarized in tables for clear comparison between dose groups and the control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to identify significant differences.

Table 1: Example of Body Weight Data Summary (90-Day Study)

| Dose Group (mg/kg/day) | Sex | Week 0 | Week 4 | Week 8 | Week 13 |

| 0 (Control) | M | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| F | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |

| Low Dose | M | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| F | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |

| Mid Dose | M | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| F | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |

| High Dose | M | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| F | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Table 2: Example of Clinical Chemistry Parameters

| Parameter | Units | Control (M/F) | Low Dose (M/F) | Mid Dose (M/F) | High Dose (M/F) |

| Alanine Aminotransferase (ALT) | U/L | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Aspartate Aminotransferase (AST) | U/L | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Alkaline Phosphatase (ALP) | U/L | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Blood Urea Nitrogen (BUN) | mg/dL | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Creatinine | mg/dL | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Histopathology

A board-certified veterinary pathologist should evaluate all tissues. Findings should be semi-quantitatively scored for severity and incidence.

Figure 2: Workflow for histopathological analysis in a rat toxicity study.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the toxicological evaluation of 3-(Pyrrolidin-1-ylmethyl)phenol in rats. By systematically assessing acute and sub-chronic toxicity, researchers can identify potential hazards, characterize dose-response relationships, and determine a NOAEL. This information is fundamental for the risk assessment process and for making informed decisions regarding the continued development of this compound. Adherence to established guidelines and a rigorous, data-driven approach are paramount for ensuring the scientific integrity and regulatory acceptance of the findings.

References

- Costantino, L., Parenti, C., Di Bella, M., Zanoli, P., & Baraldi, M. (1993). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Pharmacological Research, 27(4), 349–358.

- U.S. Food and Drug Administration. (2017). Template For Subchronic Toxicity Study in Rodents.

- Vasudevan, A., Conner, S. E., Gentles, R. G., Faghih, R., Liu, H., Dwight, W., Ireland, L., Kang, C. H., Esbenshade, T. A., Bennani, Y. L., & Hancock, A. A. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055–3058.

- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

- National Toxicology Program. (1990). Clinical Pathology in the National Toxicology Program.

- Di Sarno, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6578.

- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

- Domingues, V. S., et al. (2013). Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5). Toxicology and Applied Pharmacology, 272(1), 133-146.

- U.S. Food and Drug Administration. (2003). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents.

- Desjardins, M. L., et al. (2015). Clinical and anatomic pathology effects of serial blood sampling in rat toxicology studies, using conventional or microsampling methods. Journal of Pharmacological and Toxicological Methods, 75, 70-79.

- Altasciences. (n.d.). Planning Your Preclinical Assessment.

- Organisation for Economic Co-operation and Development. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method.

- Azeez, N. A., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. The Journal of Research on the Lepidoptera, 51(1), 362-373.

- Al-Snafi, A. E. (2020). Histopathology of rats during sub-acute toxicity studies. International Journal of Pharmaceutical Research, 12(4).

- Google Patents. (n.d.).

- International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. (2018).

- Singh, S., & Kumar, V. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 9(11), 4538-4545.

- Bounous, D. I. (2006). Clinical Pathology of the Rat.

- Robinson, S., et al. (2020). Justification for species selection for pharmaceutical toxicity studies. Toxicology Research, 9(6), 738-748.

- Al-Hussain, S. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243163.

- Asian Journal of Advanced Research and Reports. (2021).

- Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6571.

- U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents.

- Wang, Y., et al. (2023).

- Pacific BioLabs. (n.d.). Preclinical Toxicology.

- Dan, T., et al. (1983). Histopathology of Acute Toxic Response in Rats and Mice Exposed to Methyl Chloride by Inhalation. Toxicological Sciences, 3(5), 422-431.

- Ramaiah, L. (2013). Applied Clinical Pathology in Preclinical Toxicology Testing. In A Comprehensive Guide to Toxicology in Nonclinical Drug Development (pp. 101-136).

- NC3Rs. (2007). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines.

- El-Nahhal, Y. (2022). Biochemical and Histopathological Alterations in Different Tissues of Rats Due to Repeated Oral Dose Toxicity of Cymoxanil. Toxics, 10(12), 743.

- European Union. (n.d.). Acute Toxicity - The Joint Research Centre: EU Science Hub.

- National Center for Biotechnology Information. (2023). Phenol Toxicity.

- U.S. Environmental Protection Agency. (2002). Toxicological Review of Phenol.

- Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines.

- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol.

- Organisation for Economic Co-operation and Development. (1987). OECD Guideline for Testing of Chemicals 401: Acute Oral Toxicity.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. iris.epa.gov [iris.epa.gov]

- 6. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. iccffeed.org [iccffeed.org]

- 9. Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. fda.gov [fda.gov]